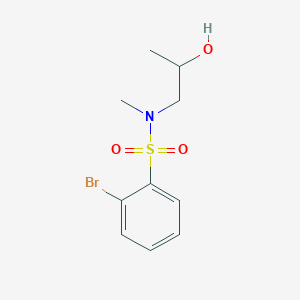
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential use in various applications.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide is not fully understood. However, studies have shown that it induces cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of the enzyme carbonic anhydrase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide exhibits significant biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. It also inhibits the migration and invasion of cancer cells, which are important processes involved in the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide in lab experiments is its high potency against cancer cells. It also exhibits selective toxicity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide. One of the major areas of research is to improve its solubility in water, which would make it more suitable for in vivo studies. Another direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Furthermore, more studies are needed to understand its mechanism of action and to identify its molecular targets in cancer cells.
Conclusion:
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide is a promising compound that has gained significant attention in the field of scientific research. Its potential use as an anticancer agent has been extensively studied, and it exhibits significant cytotoxic activity against various cancer cell lines. However, more research is needed to fully understand its mechanism of action and to identify its molecular targets in cancer cells. With further research, this compound has the potential to become a valuable addition to the arsenal of anticancer agents.
Métodos De Síntesis
The synthesis of 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide involves the reaction of N-methylbenzenesulfonamide with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yield. The product is then purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide has been studied for its potential use in various applications. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-8(13)7-12(2)16(14,15)10-6-4-3-5-9(10)11/h3-6,8,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACXSKDSLXSNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)S(=O)(=O)C1=CC=CC=C1Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

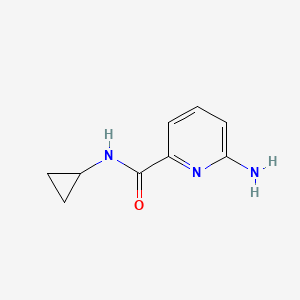
![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
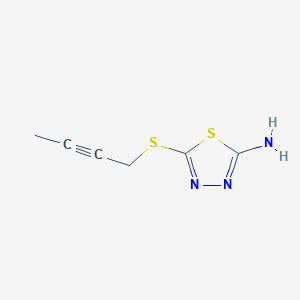
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)
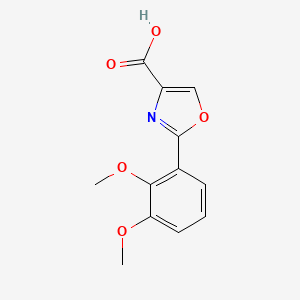
![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)
![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
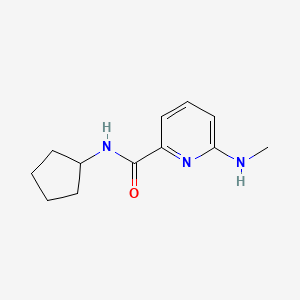
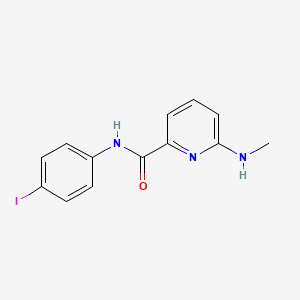
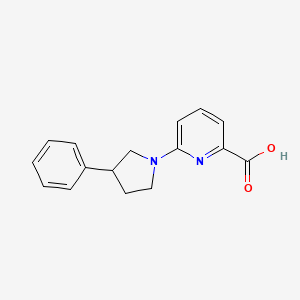
![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)
![1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)